![molecular formula C18H15NO4 B2434555 [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate CAS No. 503007-83-8](/img/structure/B2434555.png)
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate, also known as DIBO, is a potent and selective inhibitor of the E3 ubiquitin ligase activity of the Cullin-RING ligase (CRL) family. CRLs are a large family of ubiquitin ligases that play important roles in the regulation of various cellular processes, including cell cycle progression, DNA damage response, and protein degradation. Inhibition of CRL activity has been shown to have therapeutic potential in various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate functions as a competitive inhibitor of the E3 ubiquitin ligase activity of CRLs by binding to the substrate receptor site of the CRL complex. This leads to the accumulation of various CRL substrates, including oncoproteins and tumor suppressors, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate has been shown to have potent anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. In addition, [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate has been shown to enhance the efficacy of various chemotherapeutic agents, including cisplatin and doxorubicin. [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Parkinson's and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate is its selectivity for CRLs, which allows for the specific inhibition of CRL activity without affecting other cellular processes. However, [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate has been shown to have limited solubility in water, which can limit its use in certain experimental settings. In addition, the potential off-target effects of [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate on other E3 ubiquitin ligases need to be carefully evaluated.
Zukünftige Richtungen
For the research on [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate include the development of more potent and selective inhibitors of CRLs, as well as the evaluation of the therapeutic potential of [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate in various disease models. In addition, the identification of biomarkers that can predict the response to [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate treatment will be important for the development of personalized cancer therapy. Finally, the potential use of [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate as a tool for the study of CRL function and regulation will also be an important area of future research.
Synthesemethoden
The synthesis of [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate involves several steps, including the condensation of 2,3-dihydroindole with ethyl oxalyl chloride, followed by the reaction with 4-formylbenzoic acid. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate has been extensively studied for its potential therapeutic applications. Several studies have shown that [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate can selectively inhibit the activity of CRLs, leading to the accumulation of various CRL substrates and resulting in the induction of apoptosis in cancer cells. In addition, [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate has been shown to enhance the efficacy of various chemotherapeutic agents, suggesting its potential as a combination therapy for cancer treatment.
Eigenschaften
IUPAC Name |
[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c20-11-13-5-7-15(8-6-13)18(22)23-12-17(21)19-10-9-14-3-1-2-4-16(14)19/h1-8,11H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGXRKMCSRPDKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC(=O)C3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.